
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound with only one chlorine atom on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of two chlorine atoms on the phenyl ring also contributes to its unique chemical reactivity and properties.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(1S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChIキー |
HKYDFXFCJNJWNZ-OLAZFDQMSA-N |
異性体SMILES |
CC([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O |
正規SMILES |
CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
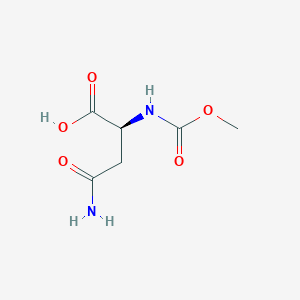

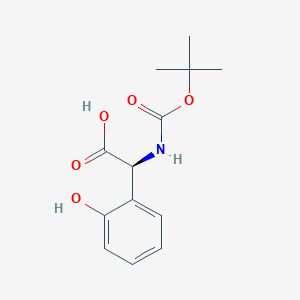
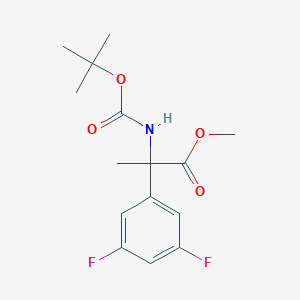
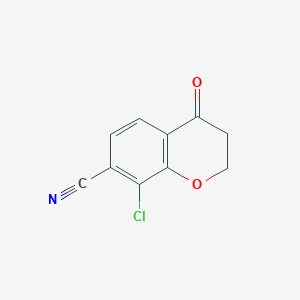
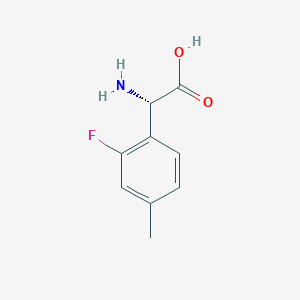
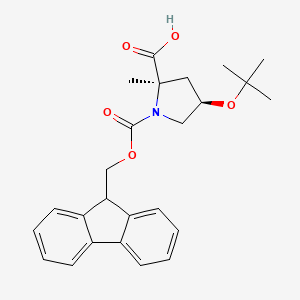
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
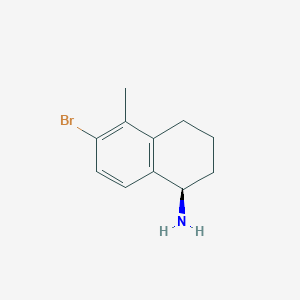
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)


